molecular formula C37H41N9O3S B609107 MK-8353

MK-8353

Katalognummer: B609107
Molekulargewicht: 691.8 g/mol
InChI-Schlüssel: KPQQGHGDBBJGFA-QNGWXLTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-8353 is an orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily developed for its potential use in oncology, particularly in treating advanced solid tumors. The compound works by inhibiting the kinase activity of ERK1/2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway often dysregulated in various cancers .

Wissenschaftliche Forschungsanwendungen

MK-8353 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Kinaseaktivität von ERK1/2 hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK1/2 und blockiert so die nachgeschalteten Signalwege, die die Proliferation und das Überleben von Tumorzellen fördern. Die Verbindung induziert eine Konformationsänderung in ERK1/2, die seine Aktivierung durch den mitogenaktivierten extrazellulären signalregulierten Kinase (MEK) verhindert .

Biochemische Analyse

Biochemical Properties

MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . This compound interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that this compound remains stable and retains its inhibitory effects on ERK1/2 over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK-8353 involves a series of chemical reactions designed to optimize its potency, selectivity, and pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of clinical trials and potential commercial use. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-8353 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden, ohne die Integrität der Verbindung zu beeinträchtigen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Analoga von this compound, die jeweils leicht unterschiedliche Eigenschaften aufweisen. Diese Analoga werden oft in präklinischen und klinischen Studien auf ihre Wirksamkeit und Sicherheit getestet .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die Hemmung der ERK1/2-Kinaseaktivität als auch die Induktion einer Konformationsänderung beinhaltet, die seine Aktivierung verhindert. Dieser duale Mechanismus erhöht seine Wirksamkeit und Selektivität, was ihn zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.

This compound functions primarily by:

  • Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
  • Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .

Selectivity Profile

The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:

  • Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
  • At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .

Preclinical Studies

Preclinical studies have demonstrated promising results:

  • Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
  • Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .

Table 1: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Xenograft StudiesColo-205 Human TumorSignificant tumor growth inhibition
Cell Line StudiesBRAF V600E/RAS MutantInhibition of cell proliferation
Kinase Profiling233 KinasesHigh selectivity for ERK1/2

Clinical Trials

Clinical evaluation of this compound has been conducted through several studies:

  • Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
    • Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
    • Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
    • Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .

Table 2: Clinical Trial Summary

Trial NamePatient PopulationDose Range (mg)Responses Observed
This compound-001Advanced Solid Tumors100 - 800Partial response in 3/15

Eigenschaften

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8353
Reactant of Route 2
Reactant of Route 2
MK-8353
Reactant of Route 3
Reactant of Route 3
MK-8353
Reactant of Route 4
Reactant of Route 4
MK-8353
Reactant of Route 5
Reactant of Route 5
MK-8353
Reactant of Route 6
Reactant of Route 6
MK-8353

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.